3-(4-PROPOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-PROPOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a propoxy group attached to the benzene ring and a pyridin-3-ylmethylcarbamothioyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-PROPOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 4-propoxybenzamide.
Introduction of the Pyridin-3-ylmethylcarbamothioyl Group: The pyridin-3-ylmethylcarbamothioyl group can be introduced by reacting 4-propoxybenzamide with pyridin-3-ylmethyl isothiocyanate under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-PROPOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridine derivatives.
Scientific Research Applications
3-(4-PROPOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-PROPOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-ylmethylcarbamothioyl)benzamide: Lacks the propoxy group, which may affect its chemical properties and biological activity.
4-propoxy-N-(pyridin-2-ylmethylcarbamothioyl)benzamide: Similar structure but with a different position of the pyridine ring, potentially leading to different reactivity and applications.
Uniqueness
3-(4-PROPOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA is unique due to the presence of both the propoxy group and the pyridin-3-ylmethylcarbamothioyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
385385-25-1 |
---|---|
Molecular Formula |
C17H19N3O2S |
Molecular Weight |
329.4g/mol |
IUPAC Name |
4-propoxy-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C17H19N3O2S/c1-2-10-22-15-7-5-14(6-8-15)16(21)20-17(23)19-12-13-4-3-9-18-11-13/h3-9,11H,2,10,12H2,1H3,(H2,19,20,21,23) |
InChI Key |
VFJJDPPORUAUKL-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.